2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that features a fused imidazo[1,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with 2-bromo-5-methylfuran and 4-methylphenyl isocyanate under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The imidazo[1,2-a]pyrimidine core can be reduced under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Formation of substituted furan and phenyl derivatives.
Scientific Research Applications
2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar fused ring structure but differ in their substituents and biological activities.
Imidazo[1,2-a]pyrimidine derivatives: Similar core structure with variations in the substituents, leading to different chemical and biological properties.
Uniqueness
2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine is unique due to the presence of both a furan ring and a methylphenyl group, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H16N4O |
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Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C18H16N4O/c1-12-4-7-14(8-5-12)20-17-16(15-9-6-13(2)23-15)21-18-19-10-3-11-22(17)18/h3-11,20H,1-2H3 |
InChI Key |
WEMWYLLBKIEARW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(O4)C |
solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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